Cas no 2034612-93-4 (N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide
- N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
- 2034612-93-4
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- F6561-1452
- AKOS026699210
- N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide
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- Inchi: 1S/C20H16N4O2/c25-20(16-4-1-5-18(11-16)24-8-3-7-23-24)22-13-15-10-17(14-21-12-15)19-6-2-9-26-19/h1-12,14H,13H2,(H,22,25)
- InChI Key: OFAXMMRVRYLRTK-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1=CN=CC(=C1)CNC(C1C=CC=C(C=1)N1C=CC=N1)=O
Computed Properties
- Exact Mass: 344.12732577g/mol
- Monoisotopic Mass: 344.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 73Ų
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6561-1452-2μmol |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-5μmol |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-10μmol |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-20μmol |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-1mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-2mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-3mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-4mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-5mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6561-1452-10mg |
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide |
2034612-93-4 | 10mg |
$79.0 | 2023-09-08 |
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide
Comprehensive Overview of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide (CAS No. 2034612-93-4)
The compound N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide (CAS No. 2034612-93-4) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound combines a furan ring, a pyridine moiety, and a benzamide scaffold, making it a promising candidate for drug discovery. Researchers are particularly interested in its bioactivity and pharmacokinetic properties, which are currently under investigation in various preclinical studies.
One of the key reasons for the growing interest in N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide is its potential role in targeting enzyme inhibition and receptor modulation. The presence of both furan and pyrazole rings in its structure suggests possible interactions with biological targets involved in inflammation and metabolic disorders. This aligns with current trends in pharmaceutical research, where multi-target therapeutics are gaining traction as a strategy to address complex diseases like diabetes and autoimmune conditions.
From a synthetic chemistry perspective, the preparation of CAS No. 2034612-93-4 involves innovative cross-coupling reactions and amide bond formation techniques. These methods are frequently discussed in academic circles, especially in the context of green chemistry and sustainable synthesis. The compound's structural complexity also makes it an interesting case study for computational chemistry and molecular docking simulations, which are widely used to predict drug-target interactions.
In the realm of drug development, N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide exemplifies the shift toward fragment-based drug design. Its modular structure allows for systematic optimization, a feature highly valued in modern lead compound discovery. Additionally, the compound's logP and solubility profiles are subjects of ongoing research, as these properties are critical for oral bioavailability—a key consideration in today's emphasis on patient-friendly dosage forms.
The scientific community has also explored the structure-activity relationship (SAR) of this compound, particularly how modifications to its furan or pyrazole components affect its biological activity. Such investigations are part of broader efforts to develop selective inhibitors with minimal off-target effects, a major focus in precision medicine. These studies often leverage advanced analytical techniques like NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives.
Beyond its pharmaceutical potential, CAS No. 2034612-93-4 has sparked interest in materials science. Its conjugated system and aromatic rings suggest possible applications in organic electronics, such as OLEDs or sensors. This interdisciplinary appeal underscores the compound's versatility and aligns with the increasing convergence of chemistry and materials engineering in cutting-edge research.
As the demand for novel chemical entities continues to rise, compounds like N-{5-(furan-2-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide represent exciting opportunities for innovation. Its development reflects broader trends in rational drug design and high-throughput screening, while its unique structure offers a platform for exploring new chemical space. With ongoing research, this compound may soon find applications in both therapeutics and advanced materials, marking another milestone in the evolution of functional molecules.
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